2-Chloro-6-fluoroimidazo[1,2-A]pyridine
Overview
Description
“2-Chloro-6-fluoroimidazo[1,2-A]pyridine” is a chemical compound. It is recognized as a fused bicyclic heterocycle . This moiety is useful in material science and medicinal chemistry due to its wide range of applications .
Synthesis Analysis
The synthesis of this scaffold can be achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A two-step one-pot approach has been reported for the synthesis of 3-substituted imidazo .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It is one of the important fused bicyclic 5–6 heterocycles .Chemical Reactions Analysis
The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo . Recent advances in radical reactions for the direct functionalization of imidazo have been reported.Scientific Research Applications
Bioisosteric Replacement in GABA A Receptor Ligands
2-Chloro-6-fluoroimidazo[1,2-a]pyridine and related compounds have been explored as bioisosteric replacements for imidazopyrimidine in the GABA(A) receptor modulator, due to their physicochemical mimicry. This application is significant in the development of allosteric modulators of the GABA A receptor, showcasing the potential of fluoroimidazopyridine derivatives in medicinal chemistry (Humphries et al., 2006).
Chemosensor for Fluoride Ions
The derivative 2,6-Bis(2-benzimidazolyl)pyridine, akin to this compound, has been used as a chemosensor for fluoride ions. This application is relevant in analytical chemistry for the detection of anionic species, particularly fluoride ions, using UV–vis and fluorescence spectroscopy (Chetia & Iyer, 2008).
Imaging Agents for Alzheimer’s Disease
Fluorinated imidazo[1,2-a]pyridine derivatives, including those similar to this compound, have been synthesized for potential use in imaging beta-amyloid plaques in Alzheimer's disease. These compounds, such as FEPIP and FPPIP, showed promising results in binding affinity studies and could be significant for diagnostic imaging in neurodegenerative disorders (Zeng et al., 2006).
Fluorescence Properties for Biomarkers and Sensors
Imidazo[1,2-a]pyridines and pyrimidines, closely related to this compound, have been studied for their fluorescent properties, making them useful as biomarkers and photochemical sensors. This research highlights the potential of these compounds in bioimaging and analytical applications (Velázquez-Olvera et al., 2012).
Synthesis of Tetrahydroimidazo[1,2-a]pyridine Derivatives for Insecticidal Activities
Tetrahydroimidazo[1,2-a]pyridine derivatives, synthesized via an aza-Diels-Alder reaction, have been evaluated for insecticidal activities. The introduction of a fluoro group, like in this compound, particularly increased the activities against pea aphids, indicating potential agricultural applications (Zhang et al., 2010).
Properties
IUPAC Name |
2-chloro-6-fluoroimidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-4-11-3-5(9)1-2-7(11)10-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAOCEXNEXYENR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717203 | |
Record name | 2-Chloro-6-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019020-11-1 | |
Record name | 2-Chloro-6-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.